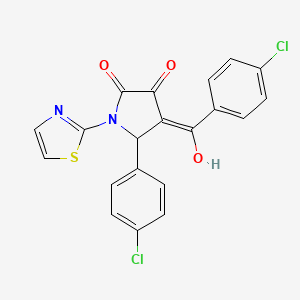
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H28N4O4 and its molecular weight is 496.567. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound has shown potential as an anticancer agent due to its ability to inhibit specific cancer cell lines. Studies have indicated that derivatives of quinazoline-2,4-dione can interfere with cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for developing new anticancer drugs .
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives possess significant antimicrobial properties. This compound, in particular, has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a valuable candidate for developing new antibiotics and antifungal agents .
Enzyme Inhibition
The structure of this compound allows it to act as an inhibitor for certain enzymes. For instance, it has been studied for its potential to inhibit acetohydroxyacid synthase and epidermal growth factor receptor (EGFR) kinases. These enzymes are critical in various biological processes, and their inhibition can be beneficial in treating diseases like cancer and bacterial infections .
Neuroprotective Agents
Quinazoline derivatives have been explored for their neuroprotective properties. This compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This application is crucial for developing treatments that can slow down or prevent the progression of these diseases .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated in various studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a potential candidate for developing new anti-inflammatory drugs that can treat conditions like arthritis and other inflammatory diseases .
Antioxidant Activity
This compound has also been studied for its antioxidant properties. It can neutralize free radicals and reduce oxidative stress, which is linked to various chronic diseases, including cardiovascular diseases and cancer. Its antioxidant activity makes it a valuable compound for developing supplements or drugs aimed at reducing oxidative damage in the body .
These applications highlight the versatility and potential of “1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione” in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a quinazoline-2,4-dione with an oxadiazole derivative that contains a benzyl ether group and a pentyl group. The reaction is carried out using a suitable coupling agent to form the desired product.", "Starting Materials": [ "3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid", "3-pentylquinazoline-2,4(1H,3H)-dione", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "The 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid is activated using a coupling agent such as EDC, HATU, or DIC.", "The activated oxadiazole derivative is then reacted with 3-pentylquinazoline-2,4(1H,3H)-dione in the presence of a suitable base (e.g. DIPEA, TEA) to form the desired product.", "The product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
1359051-24-3 |
Molekularformel |
C29H28N4O4 |
Molekulargewicht |
496.567 |
IUPAC-Name |
3-pentyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C29H28N4O4/c1-2-3-9-18-32-28(34)24-12-7-8-13-25(24)33(29(32)35)19-26-30-27(31-37-26)22-14-16-23(17-15-22)36-20-21-10-5-4-6-11-21/h4-8,10-17H,2-3,9,18-20H2,1H3 |
InChI-Schlüssel |
CESYJMMBEMZTPZ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




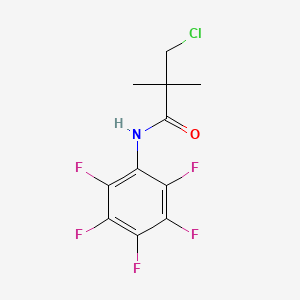
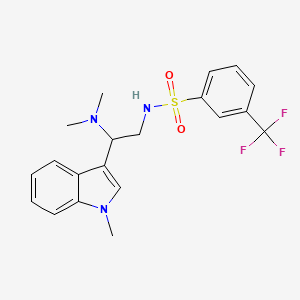
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2843268.png)
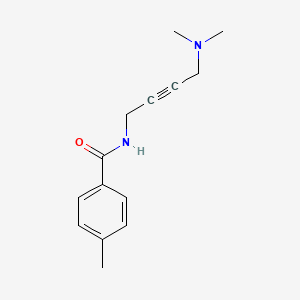
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2843270.png)
![5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2843271.png)
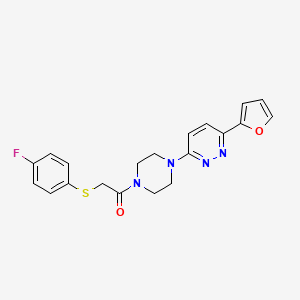
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-phenylacetamide](/img/structure/B2843273.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyrrolidine-1-sulfonamide](/img/structure/B2843277.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2843278.png)

